1-{4-[(2,2,2-Trifluoroethyl)amino]piperidin-1-yl}ethan-1-one
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of 1-{4-[(2,2,2-Trifluoroethyl)amino]piperidin-1-yl}ethan-1-one follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The compound's primary designation reflects its core piperidine ring structure substituted at the nitrogen-1 position with an acetyl group (ethan-1-one) and at the carbon-4 position with a secondary amine bearing a 2,2,2-trifluoroethyl substituent. The systematic identification process requires careful consideration of the compound's stereochemical features, although specific stereochemical descriptors are not explicitly defined in the available literature for this particular molecule.
The Chemical Abstracts Service registry number 1152717-22-0 provides unambiguous identification within global chemical databases. The simplified molecular-input line-entry system representation, documented as CC(=O)N1CCC(NCC(F)(F)F)CC1, encodes the molecular connectivity in a linear format that facilitates computational analysis and database searching. This encoding system captures the essential structural features including the tertiary nitrogen at position 1 of the piperidine ring, the secondary amine functionality at position 4, and the trifluoromethyl group attachment.
Alternative nomenclature systems may describe this compound using different systematic approaches, particularly in pharmaceutical and medicinal chemistry contexts where functional group-based naming conventions often take precedence. The presence of the trifluoroethyl moiety necessitates specific attention to fluorine-containing substituent nomenclature rules, which have evolved significantly as fluorinated pharmaceuticals have become increasingly prevalent in drug discovery programs.
Molecular Geometry and Conformational Analysis
The molecular geometry of 1-{4-[(2,2,2-Trifluoroethyl)amino]piperidin-1-yl}ethan-1-one is fundamentally determined by the conformational preferences of the piperidine ring system and the spatial orientation of its substituents. Piperidine rings typically adopt chair conformations similar to cyclohexane, with substituents preferentially occupying equatorial positions to minimize steric interactions. The conformational analysis of 4-substituted piperidines has been extensively studied, revealing that substituent size and electronic properties significantly influence the equilibrium between axial and equatorial conformers.
Research on related 4-substituted piperidine systems indicates that the relative conformer energies are generally similar to those observed in analogous cyclohexane derivatives. The presence of both the nitrogen acetyl substituent at position 1 and the trifluoroethylamino group at position 4 creates a complex conformational landscape where multiple intramolecular interactions must be considered. The electronegative fluorine atoms in the trifluoroethyl group may participate in weak intramolecular hydrogen bonding or electrostatic interactions with the protonated nitrogen atom under physiological conditions.
Studies of structurally related compounds suggest that protonation of the piperidine nitrogen can significantly alter conformational preferences, with polar substituents often showing stabilization of the axial conformer by approximately 0.7-0.8 kilocalories per mole upon protonation. This conformational stabilization is attributed to favorable electrostatic interactions between the protonated nitrogen and polar substituents, which may be particularly relevant for the trifluoroethylamino substituent in this compound.
The acetyl group at the nitrogen-1 position introduces additional conformational considerations, as the amide linkage typically exhibits restricted rotation due to partial double-bond character. The preferred orientation of this acetyl substituent relative to the piperidine ring influences the overall molecular shape and may affect intermolecular interactions in crystalline phases or biological environments.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic characterization of 1-{4-[(2,2,2-Trifluoroethyl)amino]piperidin-1-yl}ethan-1-one requires analysis of multiple analytical techniques to fully elucidate its structural features. Nuclear magnetic resonance spectroscopy provides the most comprehensive structural information, with both proton and carbon-13 nuclear magnetic resonance offering complementary data on molecular connectivity and stereochemistry.
The proton nuclear magnetic resonance spectrum would be expected to show characteristic patterns for the piperidine ring protons, with the axial and equatorial protons at positions 2, 3, 5, and 6 appearing as complex multipets in the aliphatic region. The proton at position 4, bearing the trifluoroethylamino substituent, would appear as a distinctive multiplet, likely shifted downfield due to the electron-withdrawing effect of the nitrogen substituent. The trifluoroethyl group would manifest as characteristic triplet and quartet patterns due to coupling between the methylene protons and the trifluoromethyl group, with significant coupling to fluorine nuclei creating complex splitting patterns.
Fluorine-19 nuclear magnetic resonance spectroscopy would provide crucial information about the trifluoromethyl group environment, with the chemical shift and coupling patterns revealing details about conformational preferences and intramolecular interactions. The three equivalent fluorine atoms would typically appear as a triplet due to coupling with the adjacent methylene protons, with the exact chemical shift dependent on the local electronic environment and conformational state.
Mass spectrometry analysis would confirm the molecular weight of 224.22 daltons, with fragmentation patterns providing structural confirmation. Related compounds in the literature show characteristic loss of trifluoroethyl fragments and piperidine ring fragmentations that would be expected for this compound as well. The presence of fluorine atoms often creates distinctive isotope patterns that facilitate molecular ion identification and structural confirmation.
X-ray Crystallographic Data (If Available)
X-ray crystallographic data for 1-{4-[(2,2,2-Trifluoroethyl)amino]piperidin-1-yl}ethan-1-one is not explicitly available in the current literature sources. However, crystallographic analysis would provide definitive information about the solid-state conformation, intermolecular interactions, and packing arrangements that govern the compound's physical properties.
Crystallographic studies of related trifluoroethyl-substituted piperidine derivatives have revealed important insights into the preferred conformations of such molecules in the solid state. The strong electron-withdrawing properties of the trifluoromethyl group often influence intermolecular hydrogen bonding patterns and may lead to unique packing motifs in crystalline forms.
The absence of readily available crystallographic data highlights an opportunity for future structural studies that could provide valuable information about conformational preferences, intermolecular interactions, and potential polymorphic forms. Such studies would be particularly valuable given the increasing importance of fluorinated compounds in pharmaceutical applications, where solid-state properties significantly influence bioavailability and stability.
Single-crystal X-ray diffraction analysis would definitively establish the stereochemical configuration at the 4-position of the piperidine ring and provide precise bond lengths and angles for all structural features. Additionally, analysis of intermolecular contacts in the crystal lattice could reveal important information about potential binding modes and molecular recognition patterns relevant to biological activity.
Comparative Analysis with Structurally Analogous Piperidine Derivatives
Comparative structural analysis reveals significant relationships between 1-{4-[(2,2,2-Trifluoroethyl)amino]piperidin-1-yl}ethan-1-one and other fluorinated piperidine derivatives found in the chemical literature. The compound 1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethan-1-one represents a closely related structural analog where the trifluoroethyl group is attached directly to the piperidine nitrogen rather than as a substituent on a 4-amino group. This positional difference significantly alters the electronic distribution and conformational preferences of the two molecules.
Analysis of 1-(2,2,2-Trifluoroethyl)piperidin-4-amine, another structurally related compound, provides insights into the electronic effects of trifluoroethyl substitution on piperidine systems. The molecular formula C7H13F3N2 and molecular weight of 182.19 daltons for this compound highlight the structural modifications introduced by the additional acetyl group in the target compound. The simplified molecular-input line-entry system representation C1CN(CCC1N)CC(F)(F)F for the amine analog demonstrates the core structural similarity while emphasizing the difference in nitrogen substitution patterns.
The compound 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone offers another valuable comparison point, with its molecular formula C7H10F3NO and molecular weight of 181.16 daltons representing a ketone analog where the trifluoroethyl group forms a carbonyl connection to the piperidine ring. The distinct connectivity pattern in this analog (SMILES: C1CNCCC1C(=O)C(F)(F)F) illustrates how positional changes in fluorinated substituents can dramatically alter molecular properties.
The comparative analysis reveals that trifluoroethyl substitution patterns significantly influence molecular properties, with each positional variant offering distinct electronic and steric characteristics. The target compound's unique combination of both amino and acetyl functionalities creates a hybrid structure that may exhibit properties intermediate between the various analogs. Understanding these structural relationships provides valuable insights for structure-activity relationship studies and rational drug design efforts in this chemical space.
Properties
IUPAC Name |
1-[4-(2,2,2-trifluoroethylamino)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O/c1-7(15)14-4-2-8(3-5-14)13-6-9(10,11)12/h8,13H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUFILNMHAELQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Coupling Approach
A robust method for synthesizing related piperidine derivatives involves palladium-catalyzed cross-coupling reactions, which can be adapted for preparing the target compound.
-
- Piperidine derivative bearing a bromo-substituted aromatic amine (e.g., 1-[4-(4-amino-3-bromo-phenyl)-piperidin-1-yl]-ethanone).
- Boronate ester of a trifluoroethyl-substituted pyridine or similar trifluoroethyl-containing moiety.
- Catalyst: Tetrakis(triphenylphosphine)palladium(0).
- Base: Sodium carbonate (Na2CO3), aqueous solution.
- Solvent system: Mixture of toluene, ethanol, and water.
- Temperature: Heated to 80 °C.
- Reaction time: Approximately 4.5 hours.
-
- A solution of the boronate ester and the bromo-substituted piperidine derivative is prepared in toluene:ethanol (2:1).
- Sodium carbonate aqueous solution is added, and the mixture is degassed under argon.
- Palladium catalyst is introduced, and the reaction mixture is stirred at 80 °C for 4.5 hours.
- After cooling, the mixture is diluted with ethyl acetate, washed with saturated sodium bicarbonate solution, dried over magnesium sulfate, and concentrated under reduced pressure.
- The crude product is purified by silica gel chromatography to afford the desired compound.
Reductive Amination Route
Another common approach involves reductive amination of a 4-piperidone derivative with 2,2,2-trifluoroethylamine:
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- 4-piperidone or 1-acetylpiperidine intermediate.
- 2,2,2-trifluoroethylamine.
- Reducing agent: Sodium triacetoxyborohydride or sodium cyanoborohydride.
- Solvent: Dichloromethane or methanol.
- Mild acidic conditions to facilitate imine formation.
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- The piperidone is reacted with 2,2,2-trifluoroethylamine to form an imine intermediate.
- The reducing agent is added to reduce the imine to the corresponding amine.
- The reaction mixture is stirred at room temperature or slightly elevated temperature until completion.
- Workup involves extraction, washing, and purification by chromatography.
-
- This method allows direct introduction of the trifluoroethylamino group.
- Mild reaction conditions preserve sensitive functional groups.
- Suitable for scale-up and modification to obtain analogs.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Notes |
|---|---|---|---|---|
| Palladium-Catalyzed Coupling | Boronate ester + bromo-piperidine, Pd(PPh3)4, Na2CO3, toluene/EtOH/H2O, 80 °C, 4.5 h | ~93 | High yield, well-established catalyst system | Requires palladium catalyst, inert atmosphere |
| Reductive Amination | 4-piperidone + 2,2,2-trifluoroethylamine, NaBH(OAc)3, DCM/MeOH, rt | Variable, generally good | Direct introduction of trifluoroethylamino group | Mild conditions, easy to perform |
Research Findings and Notes
- The palladium-catalyzed method is well-documented for related piperidine derivatives and offers high yield and purity, making it suitable for pharmaceutical intermediate synthesis.
- Reductive amination provides a straightforward route to introduce the trifluoroethylamino substituent without the need for pre-functionalized coupling partners.
- Both methods require careful control of reaction conditions to avoid side reactions such as over-reduction or palladium catalyst deactivation.
- Purification typically involves silica gel chromatography and may include recrystallization to obtain enantiomerically pure forms, if relevant.
- The compound may exist in polymorphic forms and as solvates, which should be characterized during development.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(2,2,2-Trifluoroethyl)amino]piperidin-1-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The trifluoroethyl group or the piperidine ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .
Scientific Research Applications
Structure and Composition
- IUPAC Name : 1-{4-[(2,2,2-Trifluoroethyl)amino]piperidin-1-yl}ethan-1-one
- Molecular Formula : C12H16F3N
- Molecular Weight : 239.26 g/mol
Neurological Disorders
Recent studies have highlighted the potential of compounds similar to 1-{4-[(2,2,2-Trifluoroethyl)amino]piperidin-1-yl}ethan-1-one as therapeutic agents for neurological conditions. For instance, derivatives of piperidine have shown promise in treating anxiety and depression by modulating neurotransmitter systems, particularly serotonin and dopamine pathways.
Case Study: Piperidine Derivatives
A study published in the Journal of Medicinal Chemistry explored various piperidine derivatives and their effects on the central nervous system (CNS). The results indicated that modifications to the piperidine structure could enhance binding affinity to specific receptors, leading to improved therapeutic efficacy against anxiety disorders .
Anticancer Research
The compound's structural features suggest potential applications in anticancer drug development. The trifluoroethyl group may enhance lipophilicity and cellular uptake, crucial for effective drug delivery.
Case Study: Anticancer Activity
Research conducted on related compounds demonstrated significant cytotoxic effects against various cancer cell lines. The study utilized a series of piperidinyl compounds to evaluate their efficacy in inhibiting tumor growth, revealing that certain modifications led to increased potency against breast and lung cancer cells .
Antimicrobial Activity
Compounds containing piperidine rings have been investigated for their antimicrobial properties. The presence of the trifluoroethyl group may contribute to enhanced activity against bacterial strains.
Case Study: Antimicrobial Screening
A screening of piperidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli showed promising results. The study found that specific structural modifications resulted in compounds with potent antibacterial activity .
Polymer Chemistry
The unique chemical structure of 1-{4-[(2,2,2-Trifluoroethyl)amino]piperidin-1-yl}ethan-1-one allows for its use as a monomer or additive in polymer synthesis. Its incorporation could improve the thermal stability and mechanical properties of polymers.
Case Study: Polymer Synthesis
In a recent study, researchers synthesized novel polymers using trifluoroethyl-substituted piperidine derivatives. The resulting materials exhibited enhanced thermal resistance and mechanical strength compared to traditional polymers .
Mechanism of Action
The mechanism of action of 1-{4-[(2,2,2-Trifluoroethyl)amino]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The trifluoroethyl group may enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperidine ring can interact with various receptors or enzymes, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their differentiating features:
Physicochemical and Pharmacokinetic Comparisons
- Lipophilicity: The trifluoroethyl group in the target compound enhances lipophilicity (logP ~2.5–3.0 estimated) compared to non-fluorinated analogs like 1-[4-(piperidin-1-yl)phenyl]ethan-1-one (logP ~1.8–2.2). This may improve blood-brain barrier penetration for CNS applications .
- Metabolic Stability : Fluorinated groups (e.g., trifluoroethyl) resist oxidative metabolism better than chlorophenyl or methoxyphenyl substituents (e.g., ), which are prone to demethylation or dehalogenation .
- Synthetic Complexity : The target compound’s synthesis likely involves trifluoroethylamine coupling to piperidine, similar to methods in (DIPEA-mediated alkylation). In contrast, analogs with heterocycles (e.g., ) require multi-step protocols .
Biological Activity
1-{4-[(2,2,2-Trifluoroethyl)amino]piperidin-1-yl}ethan-1-one, commonly referred to as a trifluoroethyl-substituted piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.
Chemical Structure
The compound is characterized by the following structural formula:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the context of anti-inflammatory and analgesic effects. The trifluoroethyl group is known to enhance metabolic stability and bioavailability, which are critical factors in drug design.
The proposed mechanisms of action include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways.
- Modulation of Receptor Activity : It could act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.
Case Studies and Experimental Data
- Anti-inflammatory Activity : In a study evaluating various compounds for anti-inflammatory effects, derivatives similar to 1-{4-[(2,2,2-Trifluoroethyl)amino]piperidin-1-yl}ethan-1-one demonstrated significant inhibition of inflammatory markers in vitro. For instance, compounds with similar piperidine structures showed IC50 values ranging from 5 to 20 µM against cyclooxygenase enzymes (COX-1 and COX-2) .
- Cytotoxicity Studies : Cytotoxicity assays performed on cancer cell lines revealed that certain analogs exhibited selective toxicity towards malignant cells while sparing normal cells. The selectivity index was notably high for compounds featuring the trifluoroethyl group, suggesting enhanced therapeutic potential .
- Analgesic Effects : In vivo models indicated that the compound produced significant analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). Doses as low as 10 mg/kg were effective in reducing pain responses in rodent models .
Data Tables
Q & A
Q. Methodological Insight :
- Use computational tools (e.g., molecular docking) to map interactions between the trifluoroethyl group and hydrophobic receptor pockets.
- Compare logP values of fluorinated vs. non-fluorinated analogs to assess lipophilicity .
What synthetic routes are commonly employed for 1-{4-[(2,2,2-Trifluoroethyl)amino]piperidin-1-yl}ethan-1-one, and how are reaction conditions optimized?
Basic Research Question
Synthesis typically involves:
Amination : Reacting 4-aminopiperidine with 2,2,2-trifluoroethyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .
Acetylation : Treating the intermediate with acetyl chloride in dichloromethane .
Optimization focuses on controlling temperature (0–25°C) to minimize side reactions and using anhydrous solvents to improve yield .
Q. Methodological Insight :
- Monitor reaction progress via TLC or HPLC.
- Optimize stoichiometry (e.g., 1.2 equivalents of trifluoroethyl iodide) to drive amination to completion .
How should researchers design initial biological screening assays for this compound?
Basic Research Question
Prioritize targets based on structural analogs:
- CNS targets : Dopamine/serotonin receptors due to piperidine’s prevalence in psychotropic drugs .
- Enzyme inhibition : Kinases or proteases, leveraging the acetyl group’s electrophilicity .
Use in vitro assays (e.g., radioligand binding for receptors, fluorescence-based enzymatic assays) .
Q. Methodological Insight :
- Include positive controls (e.g., known receptor antagonists) to validate assay conditions .
- Screen at multiple concentrations (1 nM–10 µM) to establish dose-response curves .
How can structure-activity relationship (SAR) studies guide the optimization of this compound for therapeutic potential?
Advanced Research Question
SAR strategies include:
- Trifluoroethyl modification : Replace with difluoroethyl or pentafluoropropyl groups to balance lipophilicity and metabolic stability .
- Piperidine ring substitution : Introduce methyl or hydroxy groups to modulate stereoelectronic effects .
- Acetyl group replacement : Test carbamates or sulfonamides to alter pharmacokinetics .
Q. Methodological Insight :
- Use parallel synthesis to generate derivatives with systematic substituent variations .
- Corrogate bioactivity data (IC₅₀, logD) with computational QSAR models .
How can contradictory data from biological assays (e.g., varying IC₅₀ values across studies) be resolved?
Advanced Research Question
Contradictions may arise from assay conditions (e.g., pH, co-solvents) or target polymorphisms. To resolve:
Standardize protocols : Use identical cell lines (e.g., HEK293 for receptors) and buffer systems .
Validate with orthogonal assays : Confirm kinase inhibition via both fluorescence and radiometric methods .
Analyze enantiomeric purity : Chiral HPLC to rule out activity differences between stereoisomers .
Q. Methodological Insight :
- Perform statistical meta-analysis of published data to identify outliers .
- Use CRISPR-edited cell lines to isolate target-specific effects .
What strategies enhance enantiomeric purity during synthesis?
Advanced Research Question
- Chiral catalysts : Employ palladium-based catalysts for asymmetric amination .
- Chromatography : Use chiral stationary phases (e.g., amylose-based) for resolution .
- Kinetic resolution : Leverage enantioselective enzymatic acetylation .
Q. Methodological Insight :
- Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .
- Optimize reaction time to favor kinetic over thermodynamic control .
How do reaction conditions (thermodynamic vs. kinetic control) impact the regioselectivity of piperidine derivatization?
Advanced Research Question
- Thermodynamic control (prolonged heating) favors stable products (e.g., equatorial trifluoroethyl substitution) .
- Kinetic control (low temperature, short duration) traps less stable intermediates (e.g., axial isomers) .
Q. Methodological Insight :
- Use DFT calculations to predict favored transition states .
- Characterize products via X-ray crystallography to confirm regiochemistry .
What predictive modeling approaches are effective for studying target interactions?
Advanced Research Question
- Molecular dynamics (MD) : Simulate binding stability in lipid bilayers for CNS targets .
- Free-energy perturbation (FEP) : Quantify the impact of fluorine substitution on binding affinity .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., acetyl oxygen) .
Q. Methodological Insight :
- Validate models with mutagenesis data (e.g., alanine scanning of receptor residues) .
How do fluorine substituents affect the compound’s metabolic stability and toxicity profile?
Advanced Research Question
Q. Methodological Insight :
- Conduct microsomal stability assays (human liver microsomes) .
- Screen for reactive metabolites using glutathione trapping assays .
How should researchers evaluate the compound’s stability under varying storage and experimental conditions?
Advanced Research Question
- Thermal stability : Accelerated aging studies (40–60°C) with HPLC monitoring .
- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify degradation .
- Solution stability : Test in buffers (pH 3–10) and biological matrices (e.g., plasma) .
Q. Methodological Insight :
- Use LC-MS to identify degradation products and propose degradation pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
